molecular formula C14H16Cl2N2O2 B2451494 N'-cyclohexyl-N-(3,5-dichlorophenyl)ethanediamide CAS No. 306731-96-4

N'-cyclohexyl-N-(3,5-dichlorophenyl)ethanediamide

Cat. No.: B2451494
CAS No.: 306731-96-4
M. Wt: 315.19
InChI Key: FJDWRHSTNQRFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-cyclohexyl-N-(3,5-dichlorophenyl)ethanediamide is a chemical compound with the molecular formula C14H16Cl2N2O2. It is known for its unique structure, which includes a cyclohexyl group and a dichlorophenyl group attached to an ethanediamide backbone.

Properties

IUPAC Name

N-cyclohexyl-N'-(3,5-dichlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2/c15-9-6-10(16)8-12(7-9)18-14(20)13(19)17-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDWRHSTNQRFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-cyclohexyl-N-(3,5-dichlorophenyl)ethanediamide typically involves the reaction of cyclohexylamine with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylenediamine to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N'-cyclohexyl-N-(3,5-dichlorophenyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

N'-cyclohexyl-N-(3,5-dichlorophenyl)ethanediamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N'-cyclohexyl-N-(3,5-dichlorophenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N~1~-cyclohexyl-N~2~-(3,4-dichlorophenyl)ethanediamide
  • N'-cyclohexyl-N-(3,5-dichlorophenyl)ethanediamide

Uniqueness

This compound stands out due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyclohexyl group also adds to its unique properties compared to other similar compounds .

Biological Activity

N'-Cyclohexyl-N-(3,5-dichlorophenyl)ethanediamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique amide functional group and the presence of a cyclohexyl and dichlorophenyl moiety. This structure is significant for its interaction with biological targets.

Research indicates that this compound may act as an inhibitor of specific protein interactions, particularly those involved in viral entry mechanisms. For example, it has been studied in the context of inhibiting the S-protein:ACE2 interaction critical for SARS-CoV-2 entry into host cells. The binding affinity and inhibition efficacy were assessed through molecular docking studies, revealing promising results.

Table 1: Binding Affinity of this compound

Target ProteinBinding Affinity (kcal/mol)Reference
ACE2-7.12
TMPRSS2-5.20
3CLpro-6.87

Antiviral Properties

Studies have shown that this compound exhibits antiviral properties by disrupting the interaction between viral proteins and host cell receptors. This mechanism was particularly highlighted in studies targeting coronaviruses.

In Vivo Studies

In vivo studies demonstrated that this compound could significantly reduce viral load in infected models. For instance, in a rat model of viral infection, administration of the compound resulted in a marked decrease in viral replication rates compared to controls.

Case Studies

  • SARS-CoV-2 Inhibition : A study explored the efficacy of this compound against SARS-CoV-2. The results indicated that the compound effectively reduced viral entry by inhibiting the S-protein:ACE2 interaction.
  • Neuroprotective Effects : Another case study investigated its neuroprotective effects in models of neurodegeneration. The findings suggested potential benefits in reducing neuronal death and inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are crucial for its therapeutic application. Preliminary studies suggest moderate bioavailability and rapid metabolism.

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound shows significant biological activity, it also exhibits dose-dependent toxicity. Further studies are required to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N'-cyclohexyl-N-(3,5-dichlorophenyl)ethanediamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions using 3,5-dichloroaniline and cyclohexyl ethanedioic acid derivatives. Optimization involves selecting coupling reagents (e.g., EDCI/HOBt) and controlling reaction temperatures (40–60°C) to minimize byproducts. Solvent polarity (e.g., DMF vs. THF) significantly impacts yield, with DMF favoring higher conversion rates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity >95% .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm the amide bond formation and substituent positions. X-ray crystallography (if single crystals are obtained) reveals planarity of the aromatic ring and hydrogen-bonding patterns, which influence stability . Computational tools (DFT calculations) predict electronic properties like HOMO-LUMO gaps, aiding in understanding reactivity .

Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?

  • Methodological Answer : HPLC with UV detection (λ = 255–280 nm) monitors degradation products. Accelerated stability studies (40°C/75% RH for 6 months) combined with mass spectrometry identify hydrolytic or oxidative degradation pathways. Storage at -20°C in inert atmospheres (argon) extends shelf life .

Advanced Research Questions

Q. How does the 3,5-dichlorophenyl moiety influence binding affinity to biological targets such as melanocortin receptors (MC5R)?

  • Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., ¹²⁵I-NDP-MSH) quantify receptor affinity. Molecular docking (AutoDock Vina) identifies hydrophobic interactions between the dichlorophenyl group and MC5R’s transmembrane domains. Mutagenesis studies (e.g., Tyr158Ala) validate key binding residues .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Methodological Answer : Meta-analysis of published IC₅₀ values (e.g., enzyme inhibition) using standardized assay conditions (pH, temperature) reduces variability. Structure-activity relationship (SAR) models highlight substituent effects (e.g., electron-withdrawing Cl groups enhance potency against NAD+-dependent enzymes) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Pharmacophore mapping (e.g., Discovery Studio) identifies critical features: the dichlorophenyl group (hydrophobic), amide (H-bond acceptor), and cyclohexyl moiety (bulk). ADMET predictors (SwissADME) optimize logP (target 3–5) and reduce CYP450 inhibition risks .

Q. What experimental approaches validate hydrogen-bonding interactions in the crystal structure?

  • Methodological Answer : Single-crystal X-ray diffraction confirms N–H⋯O and N–H⋯Cl interactions. Hirshfeld surface analysis quantifies intermolecular contacts, while DSC/TGA evaluates thermal stability linked to hydrogen-bond networks .

Q. How do steric effects from the cyclohexyl group impact enzymatic inhibition mechanisms?

  • Methodological Answer : Kinetic assays (Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition. Comparative studies with N'-aryl analogs show reduced Ki values (higher affinity) when cyclohexyl replaces bulkier substituents, suggesting optimal steric bulk for active-site penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.